4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Description
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one is a bicyclic ketone derivative with a fused bicyclo[3.2.1]octene skeleton. This compound features a methoxy group at position 4 and three methyl groups at positions 5, 8, and 6. Its synthesis involves the microwave-assisted condensation of camphorated acid with o-phenylenediamine, yielding benzimidazole derivatives with this bicyclic core . Structural confirmation was achieved via ¹H NMR, IR, elemental analysis, and X-ray crystallography.
Properties
IUPAC Name |
4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCVGRTTTUHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=CC2=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Strategy
- The synthesis typically begins with camphor or camphor derivatives due to their bicyclic framework, which closely resembles the target bicyclo[3.2.1]octane core.
- The key synthetic challenge is the construction of the bicyclo[3.2.1]octane skeleton with the correct substitution pattern and the introduction of the methoxy group at the 4-position.
- The synthetic route generally involves:
- Cyclization reactions to form the bicyclic framework.
- Methoxylation to introduce the methoxy group.
- Formation of the double bond between carbons 3 and 4 by controlled oxidation or elimination steps.
Cyclization Approaches
- Lewis acid-catalyzed cyclization is commonly employed to form the bicyclo[3.2.1]octane framework from monocyclic precursors.
- Cyclization conditions are optimized to favor the formation of the bicyclic system while minimizing side reactions.
- For example, camphor derivatives can be transformed via intramolecular aldol condensations or related cyclization reactions to yield the bicyclo[3.2.1]octane skeleton.
Methoxylation and Functional Group Introduction
- The methoxy group at the 4-position is introduced via methoxylation reactions , often involving:
- Treatment of intermediates with methanol in the presence of acid catalysts.
- Use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to methylate hydroxy precursors.
- Bulk methoxylation in industrial settings utilizes large quantities of methanol and catalytic systems optimized for high yield and selectivity.
Formation of the Double Bond (3-en-2-one)
- The double bond between C3 and C4 is typically formed by:
- Controlled oxidation of saturated precursors to α,β-unsaturated ketones.
- Use of oxidizing agents such as chromium trioxide (CrO3) , potassium permanganate (KMnO4) , or hydrogen peroxide (H2O2) under carefully controlled conditions to avoid overoxidation.
- Alternatively, elimination reactions from suitable precursors can generate the double bond.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material selection | Camphor or derivatives | Bicyclic precursor |
| 2 | Cyclization | Lewis acids (e.g., BF3·OEt2) | Formation of bicyclo[3.2.1]octane core |
| 3 | Methoxylation | Methanol + acid catalyst or methylating agent | Introduction of methoxy group at C4 |
| 4 | Oxidation/Elimination | CrO3, KMnO4, or H2O2; or base-induced elimination | Formation of double bond at C3-C4 |
| 5 | Purification | Chromatography, recrystallization | Pure 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one |
Industrial Production Considerations
- Industrial synthesis employs batch or continuous flow reactors to scale the cyclization and methoxylation steps efficiently.
- Reaction parameters such as temperature, pressure, and catalyst loading are optimized to maximize yield and minimize by-products.
- Controlled oxidation steps are performed in reactors designed to handle hazardous oxidants safely.
- Purification is typically achieved via crystallization or chromatographic techniques adapted for large scale.
Research Findings and Optimization
- Studies have shown that reaction temperature critically affects yields, especially during epoxidation and cyclization steps. For example, lowering temperatures from 35°C to 15–20°C improved epoxide yields from 35% to 92% in related bicyclic systems.
- The presence of methyl substituents influences reactivity; trimethyl analogues tend to be less reactive than monomethyl counterparts, requiring careful control of reaction conditions.
- Birch reduction and subsequent rearrangement strategies have been explored for related bicyclic systems to introduce methoxy groups and modify ring systems.
- Sequential Diels–Alder reactions followed by rearrangement have been used to construct bicyclic frameworks with high regio- and stereoselectivity, which could be adapted for the synthesis of this compound.
Summary Table of Key Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting materials | Camphor, camphor derivatives |
| Cyclization method | Lewis acid-catalyzed intramolecular cyclization |
| Methoxylation approach | Methanol with acid catalysts or methylating agents (dimethyl sulfate, methyl iodide) |
| Double bond formation | Controlled oxidation (CrO3, KMnO4, H2O2) or elimination reactions |
| Reaction conditions | Temperature control critical (15–20°C optimal for epoxidation), inert atmosphere as needed |
| Purification | Silica gel chromatography, recrystallization |
| Industrial scale techniques | Batch or continuous flow, optimized catalyst loading, controlled oxidation reactors |
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction of the ketone group to form alcohols.
Substitution Reactions: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one (CAS No. 91881-13-9) is a complex organic compound with a bicyclic structure, methoxy group, and ketone functional group. It is used in scientific research across various disciplines.
Scientific Research Applications
This compound serves as a versatile building block and reagent in diverse scientific fields:
- Chemistry It is employed in organic synthesis as a building block and reagent in various chemical reactions.
- Biology The compound is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties and use in drug development.
- Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation converts the compound to carboxylic acid derivatives, commonly using oxidizing agents like potassium permanganate () and chromium trioxide ().
- Reduction Reduction of the ketone group forms alcohols, typically using reducing agents such as lithium aluminum hydride () and sodium borohydride ().
- Substitution Reactions The methoxy group can be replaced with other functional groups using various nucleophiles and electrophiles, depending on the desired substitution.
This compound has potential biological activities due to its unique bicyclic structure and functional groups, which may allow it to interact with biological systems. The compound may bind to enzymes or receptors, leading to biological responses, though the exact mechanism varies depending on the specific context and application.
Mechanism of Action
The mechanism by which 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[3.2.1]oct-3-en-2-one scaffold is a versatile structural motif in organic chemistry. Below is a detailed comparison of 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one with analogous compounds, focusing on structural features, synthesis routes, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Diversity: The methoxy and methyl groups in the target compound enhance steric bulk and lipophilicity, making it suitable for drug design . In contrast, benzobicyclon and bicyclopyrone incorporate sulfonyl, thioether, or pyridinyl groups, which are critical for their herbicidal activity via inhibition of photosynthesis or carotenoid biosynthesis . The 8-oxa variant introduces an oxygen bridge, improving solubility and enabling participation in cycloaddition reactions for natural product synthesis .
Synthetic Routes :
- The target compound is synthesized via microwave-assisted solid-phase condensation , emphasizing efficiency and rapid reaction kinetics .
- Benzobicyclon and bicyclopyrone rely on multi-step cycloaddition and functionalization , often requiring transition-metal catalysts .
- 8-Oxa derivatives are formed through [5+2] cycloadditions between chlorogenic acid and D-glucose, highlighting biosynthetic versatility .
Biological and Industrial Applications :
- Herbicides : Benzobicyclon and bicyclopyrone are commercial herbicides with low mammalian toxicity and high selectivity for rice and maize crops .
- Pharmaceuticals : The target compound’s derivatives show promise in benzimidazole-based drug development .
- Natural Products : 8-Oxa derivatives like descurainin exhibit anti-inflammatory and antioxidant properties .
Table 2: Physicochemical Properties
Biological Activity
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one, also known by its CAS number 91881-13-9, is an organic compound that has garnered interest for its potential biological activities. The compound features a unique bicyclic structure with a methoxy and a ketone functional group, which may contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHO |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 91881-13-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Core : Intramolecular cyclization reactions are employed to create the bicyclic structure.
- Introduction of Functional Groups : The methoxy group is introduced via methylation reactions, while the ketone group is formed through oxidation processes.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to various biochemical responses that may have therapeutic implications.
Potential Therapeutic Applications
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Studies suggest potential inhibitory effects against various microbial strains.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways.
- Antioxidant Activity : Preliminary data indicate that it may scavenge free radicals, contributing to its antioxidant capacity.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- A study highlighted the compound's ability to inhibit advanced glycation end products (AGEs), which are implicated in diabetes-related complications. The half-maximal inhibitory concentration (IC) was reported at 10.1 μM .
- Another investigation into the antioxidant properties revealed significant DPPH radical scavenging activity, suggesting its potential role in mitigating oxidative stress .
Comparative Analysis with Similar Compounds
This compound can be compared with other bicyclic compounds to elucidate its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one | Lacks methoxy group | Different chemical properties |
| 4-Hydroxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one | Contains hydroxyl instead of methoxy | Varying reactivity |
These comparisons underline the distinctiveness of this compound in terms of structure and potential applications.
Q & A
Basic Question
- X-ray Crystallography : Resolves absolute configurations of chiral centers and confirms bicyclic geometry. For example, crystal structures of similar compounds (e.g., aflatrem derivatives) reveal chair/half-chair conformations in fused rings and tilt angles in aromatic systems .
- NMR Spectroscopy : ¹H-¹³C correlation experiments (HSQC, HMBC) and NOESY analyses identify spatial relationships between substituents. Methoxy and methyl groups exhibit distinct splitting patterns due to restricted rotation .
- Optical Rotation/Polarimetry : Validates enantiopurity when synthesized via asymmetric methods .
What catalytic strategies address stereochemical challenges in synthesizing functionalized bicyclo[3.2.1]octenone derivatives?
Advanced Question
- Dirhodium Catalysts : Dirhodium(II) carboxylates control regioselectivity in C-H insertion reactions by modulating electronic/steric effects. For example, electron-withdrawing groups on the catalyst enhance selectivity for tertiary C-H bonds .
- Chiral Molybdenum Complexes : TpMo(CO)₂ scaffolds with internal alkoxides enable enantiocontrolled ketalization, achieving >90% ee in brevicomin syntheses .
- Proline Organocatalysis : Asymmetric amination of aldehydes using Cinchona alkaloids can introduce chiral centers in downstream functionalization steps .
Methodological Note : Reaction kinetics and DFT calculations are recommended to optimize catalyst-substrate interactions .
How do structural modifications influence the bioactivity or herbicidal properties of bicyclo[3.2.1]octenone derivatives?
Advanced Question
- Structure-Activity Relationships (SAR) :
- Methoxy Positioning : Substitution at C4 (as in 4-methoxy derivatives) enhances lipid solubility, impacting membrane permeability in bioactive compounds .
- Bicyclic Core Rigidity : The fused bicyclic system in herbicides like bicyclopyrone (CAS 352010-68-5) improves binding to acetolactate synthase (ALS), a target enzyme in weeds .
- In Vitro Assays : Anti-bacterial activity of similar bicyclic ketones (e.g., from Psychotria dalzellii) is evaluated via MIC assays against Staphylococcus aureus and Escherichia coli .
How can contradictions in synthetic yields or stereochemical outcomes be resolved across different methodologies?
Advanced Question
- Case Study : Compare oxidative etherification (yields ~60–70% ) vs. palladium-catalyzed cyclization (yields ~50–80% ). Contradictions arise from:
- Resolution Strategies :
What analytical techniques are critical for validating the purity and stability of this compound under storage conditions?
Basic Question
- HPLC-PDA/MS : Detects degradation products (e.g., demethylation or oxidation byproducts) with a C18 column and acetonitrile/water gradient .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, especially for compounds stored at -20°C (e.g., bicyclopyrone derivatives) .
- Stability Studies : Accelerated aging under UV light and humidity (40°C/75% RH) identifies photooxidation susceptibility, requiring amber vials for long-term storage .
How are computational methods applied to predict reactivity or regioselectivity in bicyclo[3.2.1]octenone derivatives?
Advanced Question
- DFT Calculations : Model transition states in dirhodium-catalyzed C-H insertion to predict regioselectivity (tertiary vs. secondary C-H bonds) .
- Molecular Docking : Simulate interactions between methoxy-substituted derivatives and enzyme active sites (e.g., ALS for herbicides) using AutoDock Vina .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for asymmetric syntheses by quantifying polarity and hydrogen-bonding capacity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
